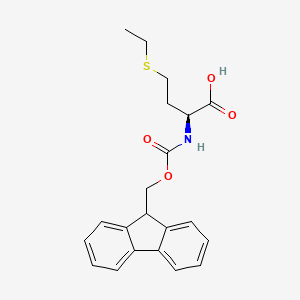

Fmoc-L-ethionine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-L-ethionine is a derivative of the amino acid ethionine, which has been modified with a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of Fmoc-L-ethionine is characterized by the presence of the Fmoc group, which is highly fluorescent . This fluorescence can be used for analysis by reversed phase HPLC .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Stability

- Fmoc-L-ethionine has been utilized in the synthesis of peptides, particularly in the context of solid-phase peptide synthesis. For example, Heimer et al. (2009) describe the synthesis and isolation of symmetrical anhydrides of Fmoc amino acids, including Fmoc-L-ethionine, which were used in the synthesis of methionine-enkephalin. These anhydrides demonstrated stability during prolonged storage, offering advantages over methods that form anhydrides in situ (Heimer, Chang, Lambros, & Meienhofer, 2009).

Development of Novel Amino Acids and Peptides

- The modification of amino acids with Fmoc, such as Fmoc-L-ethionine, has enabled the design of novel amino acids and peptides for various applications. Waliczek et al. (2015) discuss the solid-phase synthesis of peptides containing an oxidized threonine moiety using a derivative of Fmoc-L-ethionine (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

Functional Materials and Nanostructures

- The self-assembly features of Fmoc-modified amino acids, like Fmoc-L-ethionine, are significant for the development of functional materials. Tao et al. (2016) review the applications of Fmoc-modified amino acids in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. This highlights the potential of Fmoc-L-ethionine in various scientific applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Role in Biological Systems

- Fmoc-L-ethionine plays a role in mimicking natural amino acids in peptides. Osada et al. (2006) discuss the synthesis of peptides using Fmoc-protected derivatives of amino acids, including Fmoc-L-ethionine, for biological assays. This highlights its importance in replicating natural biological processes (Osada, Ishimaru, Kawasaki, & Kodama, 2006).

Pharmaceuticals and Therapeutics

- In the pharmaceutical domain, Fmoc-L-ethionine derivatives are being explored for their therapeutic potential. Rocchi et al. (2001) describe FMOC-L-Leucine, a related compound, as a PPARgamma ligand with insulin-sensitizing properties. While not directly Fmoc-L-ethionine, it shows the breadth of applications for Fmoc-modified amino acids in drug development (Rocchi et al., 2001).

Wirkmechanismus

Target of Action

Fmoc-L-ethionine, where Fmoc stands for fluorenylmethyloxycarbonyl, is primarily used as a protecting group for amines in organic synthesis . The primary target of Fmoc-L-ethionine is the amine group of an amino acid . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group of an amino acid through a reaction with Fmoc-Cl . This reaction results in the formation of a carbamate, which protects the amine during subsequent reactions . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The fmoc group is widely used in the chemical synthesis of peptides . It plays a crucial role in the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The Fmoc group, being base-labile, allows for very rapid and highly efficient synthesis of peptides .

Pharmacokinetics

A study on a similar compound, 9-fluorenylmethoxycarbonyl-l-phenylalanine (fmoc-f), revealed that it has an oral bioavailability of 65±18% . The study also showed that Fmoc-F has a suitable pharmacokinetic profile . .

Result of Action

The primary result of the action of Fmoc-L-ethionine is the protection of the amine group during peptide synthesis . This allows for the formation of peptide bonds without the amine group reacting with other compounds . After the peptide synthesis is complete, the Fmoc group is removed, leaving the amine group free .

Action Environment

The action of Fmoc-L-ethionine is influenced by the environment in which it is used. For example, the Fmoc group is rapidly removed by a base . Therefore, the presence and concentration of a base in the environment will affect the stability and efficacy of Fmoc-L-ethionine. Furthermore, the fluorenyl group of Fmoc is highly fluorescent , which can be useful for analysis by reversed phase HPLC . This requires that excess fmoc-cl be removed before an analysis of fluorescence .

Safety and Hazards

Zukünftige Richtungen

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The development and use of the Fmoc group and its adaptation to address the need for more green chemical peptide synthesis processes are considered a major landmark in the history of the chemical synthesis of peptides .

Eigenschaften

IUPAC Name |

(2S)-4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOGMHQUYJONT-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-ethionine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2426570.png)

![N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![N-{3-[2-(4-ethylphenoxy)ethanesulfonamido]-4-methoxyphenyl}acetamide](/img/structure/B2426581.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2426582.png)

![6-Butylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2426591.png)